Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane

Surface Modification Hydrophobicity Oleophobicity

Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane (CAS: 1980086-27-8) is a perfluoropolyether (PFPE)-functional trimethylsilane compound. It belongs to the class of fluorinated organosilanes, specifically a trimethylsilyl ether derivative of a branched perfluoro-oxahexyl moiety.

Molecular Formula C11H9F17O2Si
Molecular Weight 524.25 g/mol
Cat. No. B12063738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane
Molecular FormulaC11H9F17O2Si
Molecular Weight524.25 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C11H9F17O2Si/c1-31(2,3)30-4(7(15,16)17,8(18,19)20)6(14,10(24,25)26)29-11(27,28)5(12,13)9(21,22)23/h1-3H3
InChIKeyYAANASLMFRNTIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane: A Unique Perfluoropolyether-Functional Trimethylsilane for Advanced Hydrophobic and Chemical Modification Applications


Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane (CAS: 1980086-27-8) is a perfluoropolyether (PFPE)-functional trimethylsilane compound. It belongs to the class of fluorinated organosilanes, specifically a trimethylsilyl ether derivative of a branched perfluoro-oxahexyl moiety [1]. With a molecular formula of C11H9F17O2Si and a molecular weight of 524.25 g/mol, it is characterized by a short, branched perfluoroether chain linked to a trimethylsilyl group via an ether oxygen . This structure is distinct from linear perfluoroalkyl silanes or longer-chain PFPE-silanes, positioning it as a unique intermediate for surface modification, chemical synthesis, and materials science applications where controlled fluorine content and specific molecular geometry are critical [2].

Why Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane Cannot Be Simply Replaced by Other Perfluoroalkyl Silanes


In-class perfluoroalkyl silanes cannot be considered generic substitutes for this specific compound due to fundamental differences in molecular architecture that directly govern surface properties and reactivity. While linear perfluoroalkyl silanes, such as trichloro(1H,1H,2H,2H-perfluorooctyl)silane, are widely used for their high static water contact angles, they are known to exhibit low receding contact angles, leading to poor liquid sliding behavior and potential 'sticking' of liquids on treated surfaces [1]. In contrast, perfluoropolyether (PFPE)-functional silanes, like the target compound, can provide both high advancing and high receding contact angles, resulting in low sliding angles and superior liquid repellency [1]. Furthermore, the trimethylsilyl group dictates a different hydrolysis and condensation mechanism compared to trialkoxy- or trichlorosilane analogs, impacting film formation kinetics and crosslinking density. Therefore, a substitution based solely on the presence of a perfluoroalkyl moiety will not yield equivalent performance in applications requiring specific wetting, adhesion, or durability characteristics.

Quantitative Differentiation Guide for Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane: Head-to-Head Data for Scientific and Procurement Decisions


Comparative Sliding Performance: PFPE-Silane vs. Linear Perfluoroalkyl Silane on Treated Surfaces

Perfluoropolyether (PFPE)-functional silanes, a class to which Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane belongs, exhibit a key performance advantage over linear perfluoroalkyl-modified silanes in liquid repellency. While both classes show high static and advancing contact angles for water and oil, the target compound's PFPE class demonstrates significantly higher receding contact angles, which translates to a very low sliding angle and superior cleanability [1].

Surface Modification Hydrophobicity Oleophobicity

Hydrophobicity Benchmark: Water Contact Angle of PFPE-Silane Coatings Under Mechanical Load

Perfluoropolyether silanes, structurally similar to Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane, demonstrate high water contact angle retention under mechanical abrasion. In one study, a PFPE-silane coating maintained a water contact angle greater than 100° after 2,500 rubbing cycles with steel wool under a 1,035 g load [1].

Surface Engineering Durability Hydrophobic Coatings

Controlled Hydrolysis and Condensation: Trimethylsilyl vs. Trialkoxy/Trichloro Analogs

The trimethylsilyl group in Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane is a monofunctional silane unit, which contrasts with the trialkoxy- (e.g., triethoxysilane) or trichlorosilane groups common in many other surface-modifying fluorosilanes. This structural difference fundamentally alters the hydrolysis and condensation pathway [1][2].

Materials Chemistry Sol-Gel Processing Surface Functionalization

Reactivity in Fluoride-Catalyzed Perfluoroalkylation: Influence of Chain Length and Branching

Trimethyl(perfluoroalkyl)silanes (Me3SiRf) are established reagents for fluoride-catalyzed nucleophilic perfluoroalkylation. The reactivity and physical properties of the products are known to be influenced by the size of the Rf group. For example, reactions with smaller Rf groups (CF3, C2F5) proceed at room temperature, while longer linear chains (n-C6F13, n-C8F17) require heating to 50 °C and yield solid products, in contrast to the liquid products from smaller groups [1].

Synthetic Chemistry Perfluoroalkylation Organosilicon Reagents

High-Value Research and Industrial Application Scenarios for Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane Based on Quantitative Evidence


Synthesis of Advanced Anti-Smudge and Easy-to-Clean Coatings for Optics and Displays

The class-level evidence for PFPE-silanes demonstrating high receding contact angles and low sliding angles [1] directly positions this compound as a candidate for developing next-generation anti-smudge coatings. Unlike simpler perfluoroalkyl silanes that may cause liquids to 'stick,' coatings derived from this compound can enable superior cleanability for touchscreens, optical lenses, and other high-value surfaces.

Durable Hydrophobic Modification of Surfaces Subject to Mechanical Wear

The documented ability of PFPE-silane coatings to retain a water contact angle >100° after 2,500 cycles of steel wool abrasion under load [1] makes this compound a valuable precursor for durable hydrophobic treatments. Applications include long-lasting protective coatings for textiles, automotive exteriors, and architectural glass, where performance longevity is a key procurement criterion.

Controlled Monolayer Assembly for Surface Science and Nanotechnology

The monofunctional nature of its trimethylsilyl group [1] enables the formation of well-defined self-assembled monolayers (SAMs) without the risk of cross-linking that is inherent to trialkoxysilanes. This property is critical for fundamental surface science studies and applications in nanotechnology, such as controlling surface energy, creating molecularly-patterned substrates, or acting as a lubricant layer in microelectromechanical systems (MEMS).

Precursor for Specialty Perfluoroalkylated Building Blocks in Medicinal and Agrochemical Chemistry

As a trimethyl(perfluoroalkyl)silane reagent, this compound is a valuable source of the unique, branched perfluoro-oxahexyl group. Its use in fluoride-catalyzed reactions can introduce this specific fluorinated motif into complex molecules [1]. The branched, ether-containing structure may impart improved metabolic stability, altered lipophilicity, and unique biological activity compared to linear perfluoroalkyl groups, making it a compelling reagent for the synthesis of novel drug candidates and crop protection agents.

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